Octyl 2-methyl-3-(octyloxy)propanoate

Description

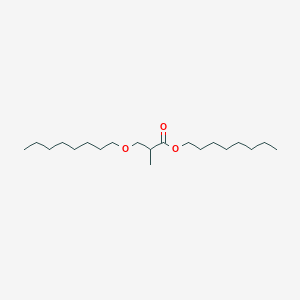

Octyl 2-methyl-3-(octyloxy)propanoate is a branched ester characterized by two octyl chains: one as an ester group (octyl) and the other as an ether-linked substituent (octyloxy) at the 3-position of the propanoate backbone. Its molecular formula is C₂₀H₄₀O₃, with a molecular weight of 328.53 g/mol. The compound’s structure combines lipophilic alkyl chains with polar ester and ether functionalities, making it suitable for applications requiring controlled solubility, such as surfactants, plasticizers, or lubricants .

Properties

CAS No. |

90177-73-4 |

|---|---|

Molecular Formula |

C20H40O3 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

octyl 2-methyl-3-octoxypropanoate |

InChI |

InChI=1S/C20H40O3/c1-4-6-8-10-12-14-16-22-18-19(3)20(21)23-17-15-13-11-9-7-5-2/h19H,4-18H2,1-3H3 |

InChI Key |

NRDLWKJPDNZOGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOCC(C)C(=O)OCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most versatile method for preparing esters like octyl 2-methyl-3-(octyloxy)propanoate is through nucleophilic acyl substitution of an acid chloride with an alcohol . This reaction typically involves the following steps:

Formation of Acid Chloride: The carboxylic acid is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂).

Esterification: The acid chloride then reacts with an alcohol (in this case, octanol) under basic conditions to form the ester.

Industrial Production Methods

In industrial settings, the production of esters often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by acids or bases.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Transesterification: Acid or base catalysts with an alcohol.

Major Products

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Primary alcohol.

Transesterification: New ester and alcohol.

Scientific Research Applications

Octyl 2-methyl-3-(octyloxy)propanoate has several applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the formulation of fragrances, flavors, and as a plasticizer in polymer production.

Mechanism of Action

The mechanism of action of octyl 2-methyl-3-(octyloxy)propanoate involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in biological systems, esters can be hydrolyzed by esterases to release the active alcohol and acid, which then exert their effects on cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings

- Synthetic Flexibility : The target compound’s branched structure allows modular synthesis, as seen in patented amine-functionalized analogs (e.g., R-N,N-dimethyl-1-[(9Z,12Z)-octadecadienyloxy]-3-(octyloxy)propan-2-amine) .

- Thermal Stability : Differential scanning calorimetry (DSC) of similar esters shows that octyl chains improve thermal resistance by ~20°C compared to hexyl derivatives .

- Solubility Trade-offs: Computational models indicate that replacing the target’s methyl group with chlorine (as in hexyl 2-chloropropanoate) increases water solubility by 15% but reduces compatibility with nonpolar matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.